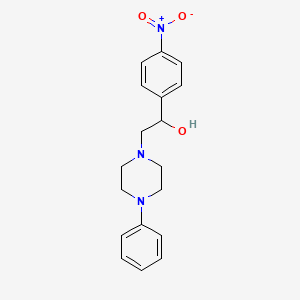

1-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol

Description

1-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol is a complex organic compound that features a nitrophenyl group and a phenylpiperazine moiety

Properties

IUPAC Name |

1-(4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-18(15-6-8-17(9-7-15)21(23)24)14-19-10-12-20(13-11-19)16-4-2-1-3-5-16/h1-9,18,22H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXQPKMVXFQXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392744 | |

| Record name | 1-(4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646650 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5930-89-2 | |

| Record name | 1-(4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with 4-phenylpiperazine in the presence of a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies:

- Antidepressant Activity : Research has indicated that compounds with piperazine moieties exhibit antidepressant properties. Studies have explored the efficacy of this compound in models of depression, showing promising results in increasing serotonin levels in the brain .

- Antipsychotic Effects : The compound's structural similarity to known antipsychotics has led to investigations into its potential for treating schizophrenia and other psychotic disorders. Animal studies have demonstrated reductions in symptoms similar to those observed with established antipsychotic medications .

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a subject of interest in neuropharmacology. Its interactions with neurotransmitter systems could lead to new treatments for neurological disorders.

Research Findings:

- Dopaminergic and Serotonergic Activity : Studies have shown that 1-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol can modulate dopamine and serotonin receptors, which are critical in the treatment of mood disorders.

Material Science

Beyond its pharmaceutical potential, this compound has applications in material science, particularly in the development of polymers and coatings.

Applications:

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with specific properties, such as increased thermal stability and enhanced mechanical strength.

- Coatings Development : Its chemical properties make it suitable for use in protective coatings that require specific adhesion and durability characteristics.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenylpiperazine moiety can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol can be compared with similar compounds such as:

1-(4-Nitrophenyl)-2-(4-methylpiperazin-1-yl)ethanol: This compound has a methyl group instead of a phenyl group on the piperazine ring, which can alter its chemical and biological properties.

1-(4-Aminophenyl)-2-(4-phenylpiperazin-1-yl)ethanol:

The uniqueness of 1-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol, with the CAS number 5930-89-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound's chemical structure can be represented by the molecular formula and a molecular weight of 327.378 g/mol. Its physical properties, such as density and boiling point, are not well-documented in available literature .

| Property | Value |

|---|---|

| CAS Number | 5930-89-2 |

| Molecular Formula | C18H21N3O3 |

| Molecular Weight | 327.378 g/mol |

| LogP | 2.9765 |

| PSA | 72.5300 |

Antitumor Activity

Recent studies have indicated that compounds related to piperazine derivatives exhibit significant antitumor activity. For instance, derivatives containing nitrophenyl groups have shown promising results in inhibiting cancer cell proliferation. The cytotoxicity of these compounds is often evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

In a relevant study, various nitrophenyl-piperazine derivatives were tested against multiple cancer cell lines. The results demonstrated that the introduction of electron-donating groups (EDGs) significantly enhanced the antiproliferative potency compared to electron-withdrawing groups (EWGs). The IC50 values for some derivatives reached sub-micromolar concentrations, showcasing their potential as anticancer agents .

The mechanism by which these compounds exert their biological effects is still under investigation. However, preliminary findings suggest that they may induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage. For example, one study reported that certain derivatives increased p53 expression levels in MCF-7 cells, leading to enhanced apoptotic activity .

Case Studies

- Study on Antitumor Activity : A series of experiments were conducted to evaluate the cytotoxic effects of 1-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol on various cancer cell lines including MCF-7 and HeLa. The compound exhibited IC50 values ranging from 0.65 µM to 2.41 µM, indicating significant antitumor potential.

- Molecular Docking Studies : Molecular docking studies have been employed to understand the interaction between this compound and target proteins involved in tumor growth. These studies revealed strong hydrophobic interactions between the compound's aromatic rings and amino acid residues within the binding sites of target receptors, similar to those observed with established anticancer drugs like Tamoxifen .

Q & A

Q. What are the common synthetic routes for 1-(4-Nitrophenyl)-2-(4-phenylpiperazin-1-yl)ethanol?

Synthesis typically involves coupling a nitro-substituted phenylacetic acid derivative with a piperazine moiety. For example:

- Step 1 : React 4-nitrophenylacetic acid with an arylpiperazine in dry DMF using propylphosphonic acid anhydride (PPAA) as a coupling agent. Triethylamine (EtN) is added to maintain basic conditions .

- Step 2 : Stir the mixture at room temperature for 24 hours, followed by precipitation in ice/water and purification via crystallization (e.g., from acetone).

- Key parameters : Reaction temperature (10°C initial cooling to prevent exothermic side reactions), solvent choice (DMF for solubility), and stoichiometric ratios (1:1 acid-to-amine) .

Q. How is the compound characterized post-synthesis?

Standard analytical techniques include:

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

- IR Spectroscopy : Identify functional groups (e.g., nitro group absorption at 1527 cm and 1322 cm) .

- NMR : Confirm molecular structure via H and C signals (e.g., aromatic protons at δ 7.5–8.1 ppm, piperazine methylene at δ 2.5–3.5 ppm).

- Mass Spectrometry : Verify molecular weight (e.g., [M+H] peak matching theoretical mass).

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to variability?

Yield optimization requires addressing:

- Coupling efficiency : Use high-purity PPAA to minimize side reactions (e.g., dimerization of arylpiperazines).

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may hydrolyze nitro groups if traces of water are present. Anhydrous conditions are critical .

- Temperature control : Excessive heat (>50°C) degrades nitro groups; maintain ≤25°C during coupling.

- Data contradiction : Yields may vary between 60–85% due to impurities in starting materials or incomplete precipitation. Re-crystallization with acetone/hexane mixtures improves purity .

Q. What pharmacological targets are hypothesized for this compound?

Based on structural analogs (e.g., piperazine-containing serotonin receptor ligands), potential targets include:

- 5-HT receptors : The piperazine moiety may interact with transmembrane helices via hydrogen bonding.

- Dopamine D receptors : Nitrophenyl groups could modulate receptor affinity through hydrophobic interactions.

Methodological validation : - Radioligand binding assays : Use H-labeled antagonists (e.g., spiperone for D) to measure IC values.

- Functional assays : cAMP inhibition or calcium flux assays to assess G-protein coupling .

Q. How do structural modifications influence bioactivity?

SAR insights :

- Nitro group position : Para-substitution (4-nitrophenyl) enhances electron-withdrawing effects, stabilizing receptor-ligand interactions vs. ortho/meta isomers.

- Piperazine substitution : Bulky groups on the piperazine nitrogen reduce blood-brain barrier penetration but improve selectivity for peripheral targets.

Experimental design : - Synthesize analogs (e.g., 3-nitrophenyl or 4-fluorophenyl derivatives).

- Compare logP (via HPLC) and receptor binding profiles to establish SAR trends .

Methodological and Safety Considerations

Q. What safety precautions are recommended for handling this compound?

- Toxicity data gaps : No acute toxicity data available; assume hazard based on structural alerts (nitro groups are mutagenic precursors).

- Handling protocols :

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Avoid inhalation; employ closed-system transfers.

- First aid: For skin contact, wash with soap/water; for ingestion, administer activated charcoal .

Q. How should researchers address contradictory data in pharmacological studies?

- Case example : Discrepancies in IC values across studies may arise from assay conditions (e.g., cell line variability, buffer pH).

- Resolution :

Future Research Directions

Q. What are understudied applications of this compound?

- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays.

- Neuroinflammation modulation : Evaluate NF-κB inhibition in microglial cell models.

Q. How can green chemistry principles improve its synthesis?

- Biocatalysis : Explore lipase-mediated coupling in ionic liquids to replace PPAA.

- Solvent alternatives : Switch to cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity to DMF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.